N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide

Physicochemical profiling Solubility modulation Linker SAR

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic heterocyclic compound belonging to the 2-phenylquinoline-4-carboxamide class, characterized by a morpholinoethyl side chain at the carboxamide nitrogen. With a molecular formula of C22H23N3O2 and a molecular weight of 361.44 g/mol, it features a quinoline core substituted with a phenyl group at position 2 and a morpholine-containing ethyl linker at the 4-carboxamide.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
Cat. No. B10804225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c26-22(23-10-11-25-12-14-27-15-13-25)19-16-21(17-6-2-1-3-7-17)24-20-9-5-4-8-18(19)20/h1-9,16H,10-15H2,(H,23,26)
InChIKeyFOAGAWMLBFBXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide (CAS 117874-42-7): Procurement-Grade Quinoline-4-Carboxamide for Anticancer and Neurokinin Research


N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic heterocyclic compound belonging to the 2-phenylquinoline-4-carboxamide class, characterized by a morpholinoethyl side chain at the carboxamide nitrogen . With a molecular formula of C22H23N3O2 and a molecular weight of 361.44 g/mol, it features a quinoline core substituted with a phenyl group at position 2 and a morpholine-containing ethyl linker at the 4-carboxamide . The 2-phenylquinoline-4-carboxamide scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating antiproliferative activity through tubulin polymerization inhibition at the colchicine binding site, as well as antagonist activity at neurokinin-3 (NK-3) and neurokinin-2 (NK-2) receptors [1][2].

Why N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide Cannot Be Replaced by Generic 2-Phenylquinoline-4-Carboxamide Analogs


Generic substitution within the 2-phenylquinoline-4-carboxamide family is precluded by the critical influence of the N-substituent on both physicochemical properties and target engagement. The morpholinoethyl side chain introduces a titratable amine (predicted pKa 13.42) and two hydrogen bond acceptor sites absent in the parent scaffold (2-phenylquinoline-4-carboxamide, MW 248.28, logP 2.65) . This modification shifts the calculated partition coefficient, alters aqueous solubility, and changes the conformational flexibility of the molecule relative to unsubstituted or differently substituted analogs [1]. In the NK-3/NK-2 receptor antagonist series, even minor alterations to the carboxamide side chain produce order-of-magnitude shifts in receptor binding affinity – for example, compound SB-400238 bearing a morpholinyl-piperidinylmethyl group achieves Ki = 0.8 nM at both hNK-3R and hNK-2R, while related analogs with different substitution patterns show >100-fold selectivity shifts [2]. For procurement decisions, sourcing a compound with the precise N-[2-(morpholin-4-yl)ethyl] substitution is therefore non-negotiable for experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide vs. Closest Analogs


Ethyl Linker Length Differentiates Aqueous Solubility and Conformational Profile from Propyl-Linked Analog

The target compound features a two-carbon (ethyl) linker between the morpholine ring and the carboxamide nitrogen, versus a three-carbon (propyl) linker in N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide . This single methylene difference reduces the calculated logP by approximately 0.3–0.5 log units relative to the propyl analog (estimated logP for target: ~3.0–3.5 vs. ~3.5–4.0 for propyl analog, based on ZINC database predictions for C22H23N3O2 and C23H25N3O2 scaffolds) [1]. The shorter linker reduces the number of freely rotatable bonds, potentially decreasing entropic penalty upon target binding and improving aqueous solubility by an estimated 1.5–2 fold based on the Hansch-Fujita π contribution of the additional methylene [2].

Physicochemical profiling Solubility modulation Linker SAR

Morpholinoethyl Substituent Adds 113 Da and Alters logP by ~0.7–1.9 Units vs. Unsubstituted Parent Scaffold

The target compound (MW 361.44) differs from the unsubstituted 2-phenylquinoline-4-carboxamide parent scaffold (MW 248.28, CAS 29197-45-3) by the addition of the N-(2-morpholinoethyl) group, contributing an additional 113.16 Da . The parent scaffold has an experimentally validated ACD/LogP of 2.65 and a polar surface area of 56 Ų . The morpholinoethyl group introduces a tertiary amine and an ether oxygen, increasing the polar surface area to an estimated 67–70 Ų and shifting the predicted logP into the 3.0–4.6 range [1]. This represents a calculated logP increase of 0.35–1.95 units, which places the target compound in a more favorable Lipinski-compliant space for passive membrane permeability while retaining improved aqueous solubility via the ionizable morpholine nitrogen [2].

Drug-likeness Physicochemical optimization Scaffold decoration

Absence of 6-Chloro Substituent Reduces Molecular Weight by 34.5 Da and Eliminates Potential CYP450-Mediated Reactive Metabolite Formation

The target compound lacks the chlorine atom present in 6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide (MW 395.9 g/mol) . The absence of the 6-chloro substituent reduces the molecular weight by 34.46 Da and eliminates the electron-withdrawing effect of chlorine on the quinoline ring system. Chlorine substituents on aromatic systems are known to be sites for CYP450-mediated oxidative metabolism and potential glutathione conjugation, which can generate reactive intermediates [1]. The target compound's unsubstituted quinoline core avoids this metabolic liability, and the predicted boiling point of 593.3 °C and density of 1.190 g/cm³ indicate a stable, isolable solid at ambient conditions . The lower molecular weight also improves the compound's ligand efficiency metrics relative to the chlorinated analog.

Metabolic stability Toxicophore avoidance Lead optimization

2-Phenylquinoline-4-Carboxamide Class Demonstrates Sub-Micromolar Antiproliferative Activity via Colchicine-Site Tubulin Polymerization Inhibition

While no direct biological data has been published for the specific target compound, the 2-phenylquinoline-4-carboxamide chemotype has been validated as a tubulin polymerization inhibitor class by Zhu et al. (2017), who demonstrated that compound 7b (a close structural analog) achieves IC50 values of 0.5 μM against SK-OV-3 ovarian cancer cells and 0.2 μM against HCT116 colorectal cancer cells [1]. The antiproliferative activity correlates with binding to the colchicine site of tubulin, leading to mitotic spindle disruption and G2/M phase cell cycle arrest as confirmed by immunofluorescence and flow cytometry [1]. Molecular docking analysis demonstrated direct interaction at the colchicine binding site [1]. The target compound's morpholinoethyl side chain provides an additional vector for solvent exposure that may modulate binding kinetics relative to the reported analog 7b [2].

Anticancer Tubulin polymerization G2/M arrest Colchicine binding site

Recommended Application Scenarios for N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide Based on Differential Evidence


Anticancer Phenotypic Screening: Tubulin Polymerization Inhibitor Chemical Probe

The 2-phenylquinoline-4-carboxamide scaffold has demonstrated sub-micromolar antiproliferative activity across multiple cancer cell lines (SK-OV-3 IC50: 0.5 μM; HCT116 IC50: 0.2 μM) through colchicine-site tubulin polymerization inhibition [1]. The target compound, with its morpholinoethyl side chain, is suited for inclusion in focused screening libraries targeting mitotic spindle disruption and G2/M cell cycle arrest phenotypes. Its predicted logP of 3.0–4.6 and molecular weight of 361.44 place it within favorable drug-like chemical space for cell permeability . Researchers should validate tubulin polymerization inhibitory activity using in vitro tubulin assembly assays and confirm target engagement via competitive displacement of colchicine-site fluorescent probes.

Neurokinin Receptor Antagonist Lead Optimization: NK-3/NK-2 Dual Antagonist Starting Point

The 2-phenylquinoline-4-carboxamide chemotype has produced potent NK-3/NK-2 dual antagonists such as SB-400238 (hNK-3R Ki = 0.8 nM; hNK-2R Ki = 0.8 nM) [2]. The target compound's morpholinoethyl group mimics the morpholine-containing side chains present in optimized NK receptor antagonists. Procurement of this compound is recommended as a simplified analog for studying the contribution of the morpholinoethyl pharmacophore to NK-3/NK-2 binding affinity and selectivity. Radioligand displacement assays using [³H]-senktide (NK-3) and [³H]-NKA (NK-2) in CHO cell membranes expressing human receptors are the recommended binding assay formats.

Physicochemical Comparator in Linker-Length Structure-Activity Relationship (SAR) Studies

The ethyl linker in the target compound provides a defined increment for SAR studies comparing morpholinoethyl vs. morpholinopropyl substitution patterns. With a predicted logP difference of -0.3 to -0.5 units and a molecular weight reduction of 14 Da relative to the propyl analog, this compound serves as the lower-lipophilicity anchor point in linker optimization campaigns [3]. It is particularly suitable for parallel synthesis libraries where systematic variation of linker length (ethyl, propyl, butyl) is used to map optimal solubility-permeability balance. Recommended assays include kinetic solubility measurement (PBS, pH 7.4), PAMPA permeability, and microsomal stability to quantify the impact of linker length on ADME properties.

Computational Chemistry: Docking and Pharmacophore Model Validation

The well-defined 2-phenylquinoline-4-carboxamide core and the morpholinoethyl side chain make this compound an excellent test ligand for validating docking protocols against the colchicine binding site of tubulin (PDB: 1SA0) and NK-3 receptor homology models [1][2]. Its five hydrogen bond acceptors and one hydrogen bond donor provide a defined pharmacophore feature set for 3D-QSAR model construction. Procurement of this compound enables experimental validation of computational binding pose predictions through subsequent synthesis and testing of derivatives with confirmed binding modes.

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.